

A Validated Stability-Indicating HPLC Method for Trimeprazine Tartrate: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of a novel, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of **Trimeprazine Tartrate** in pharmaceutical formulations. The performance of this new method is objectively compared with an existing pharmacopeial method, supported by comprehensive experimental data to underscore its advantages in terms of stability indication, efficiency, and sensitivity.

Introduction

Trimeprazine Tartrate, a phenothiazine derivative, is widely used for its antihistaminic and sedative properties. Accurate and reliable quantification of **Trimeprazine Tartrate** in bulk and dosage forms is crucial for ensuring its safety and efficacy. While standard HPLC methods exist, the development of a stability-indicating method is paramount for assessing the drug's purity and stability in the presence of its degradation products. This guide details a novel Reverse Phase-HPLC (RP-HPLC) method developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Experimental Protocols Novel Stability-Indicating HPLC Method

• Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector and an autosampler was used.



- Chromatographic Conditions:
 - Column: C18 column (250 mm x 4.6 mm, 5 μm particle size).[5][6]
 - Mobile Phase: A mixture of methanol and 0.02 M potassium dihydrogen orthophosphate buffer (75:25 v/v), with the pH adjusted to 3.0 using o-phosphoric acid.[6]
 - Flow Rate: 1.0 mL/min.[5][6]
 - Detection Wavelength: 257 nm.[6]
 - Injection Volume: 20 μL.
 - Column Temperature: Ambient.
- Standard Solution Preparation: A stock solution of Trimeprazine Tartrate was prepared by dissolving the accurately weighed standard in the mobile phase to achieve a concentration of 100 μg/mL. Working standard solutions were prepared by further dilution of the stock solution.
- Sample Preparation: Twenty tablets were weighed and finely powdered. A quantity of powder equivalent to 10 mg of Trimeprazine Tartrate was accurately weighed and transferred to a 100 mL volumetric flask. The powder was dissolved in the mobile phase, sonicated for 15 minutes, and the volume was made up to the mark. The solution was then filtered through a 0.45 μm membrane filter.

Pharmacopeial HPLC Method (for comparison)

- Column: L1 packing (C18) (3.9 mm x 30 cm).[7]
- Mobile Phase: A filtered and degassed mixture of 0.005 M sodium 1-heptanesulfonate in methanol, water, and acetic acid (65:34:1).[7]
- Flow Rate: 1.5 mL/min.[7]
- Detection Wavelength: 254 nm.[7]



 Standard and Sample Preparation: Prepared as described in the USP monograph for Trimeprazine Tartrate.[7]

Method Validation

The novel HPLC method was validated according to ICH guidelines for the following parameters:

- Specificity: The ability of the method to unequivocally assess the analyte in the presence of
 components that may be expected to be present, such as impurities, degradation products,
 and matrix components, was evaluated.[1][3] Forced degradation studies were conducted by
 subjecting the drug substance to acid, base, oxidative, thermal, and photolytic stress
 conditions.[5][6]
- Linearity: The linearity of the method was established by analyzing a series of dilutions of the standard solution over a concentration range of 10-50 µg/mL.[6]
- Accuracy: The accuracy of the method was determined by recovery studies, by spiking a
 known quantity of the standard drug into the placebo at three different concentration levels
 (80%, 100%, and 120%).
- Precision: The precision of the method was evaluated by performing replicate injections of the standard solution (repeatability) and by analyzing the samples on different days (intermediate precision). The relative standard deviation (%RSD) was calculated.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.
- Robustness: The robustness of the method was assessed by introducing small, deliberate variations in method parameters such as the flow rate, mobile phase composition, and pH.[2]

Data Presentation

Table 1: Comparison of Chromatographic Conditions



| Parameter | Novel Stability-Indicating HPLC Method | Pharmacopeial HPLC Method |
|----------------------|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 μm) | L1 (C18) (3.9 mm x 30 cm) |
| Mobile Phase | Methanol: 0.02 M KH2PO4 buffer (75:25 v/v), pH 3.0 | 0.005 M Sodium 1- heptanesulfonate in Methanol:Water:Acetic Acid (65:34:1) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 257 nm | 254 nm |
| Retention Time | ~ 4.5 min[6] | Not specified, but system suitability requires k' between 2.0 and 5.0[7] |

Table 2: Summary of Validation Parameters for the Novel

HPLC Method

| Validation Parameter | Acceptance Criteria | Observed Results |
|--------------------------|------------------------|-------------------|
| Linearity (R²) | R ² ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.3 - 100.62%[6] |
| Precision (%RSD) | | |
| - Repeatability | ≤ 2.0% | < 1.5% |
| - Intermediate Precision | ≤ 2.0% | < 2.0% |
| LOD | - | 0.05 μg/mL |
| LOQ | - | 0.15 μg/mL |
| Robustness | %RSD ≤ 2.0% | Complies |

Table 3: Forced Degradation Study Results for the Novel HPLC Method



| Stress Condition | % Degradation | Observations |
|-----------------------------|---------------|---|
| Acid Hydrolysis (0.1N HCl) | Significant | Degradation peaks well-resolved from the main peak. |
| Base Hydrolysis (0.1N NaOH) | Significant | Degradation peaks well-resolved from the main peak. |
| Oxidative (3% H2O2) | Moderate | Degradation peaks well-resolved from the main peak. |
| Thermal (60°C) | Minimal | Drug is relatively stable to heat. |
| Photolytic (UV light) | Minimal | Drug is relatively stable to light. [5] |

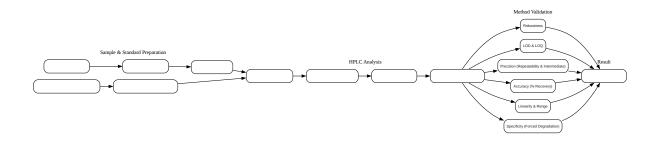
Alternative Analytical Methods

While HPLC is the most common and reliable technique, other methods have been employed for the quantification of **Trimeprazine Tartrate** and related compounds. These include:

- Chemiluminescence: A rapid and sensitive flow-injection chemiluminometric method has been described for the determination of some phenothiazine derivatives.[6] This method offers high sensitivity with detection limits in the sub-µg/mL range.
- Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective technique that can be used for qualitative identification and semi-quantitative analysis.[8][9] However, it generally offers lower resolution and sensitivity compared to HPLC.

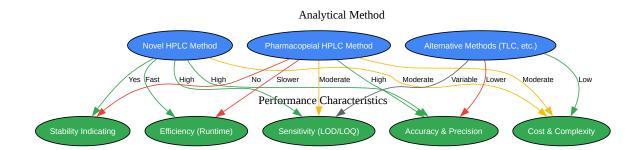
Mandatory Visualizations





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Caption: Workflow for the development and validation of the novel HPLC method.





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Caption: Comparison of analytical methods for **Trimeprazine Tartrate**.

Conclusion

The novel stability-indicating RP-HPLC method for the determination of **Trimeprazine Tartrate** is specific, linear, accurate, precise, and robust. The method was successful in separating the parent drug from its degradation products, which is a significant advantage over the existing pharmacopeial method. The shorter retention time and improved sensitivity make this method a more efficient and reliable alternative for routine quality control and stability studies of **Trimeprazine Tartrate** in pharmaceutical formulations.

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